3-Amino-7-methyl-2,3-dihydro-4H-pyrazolo[4,3-d][1,2,3]triazin-4-one is a heterocyclic compound that has attracted attention in various scientific fields due to its unique structural properties and potential biological activities. This compound belongs to the class of pyrazolo-triazines, which are known for their diverse applications in medicinal chemistry and materials science.
This compound can be classified as a pyrazolo[4,3-d][1,2,3]triazinone. It is characterized by a fused ring system that includes both pyrazole and triazine moieties. The molecular formula for this compound is with a molecular weight of 166.14 g/mol. Its IUPAC name is 3-amino-7-methyl-6H-pyrazolo[4,3-d]triazin-4-one, and it is identified by the CAS number 28668-13-5 .
The synthesis of 3-amino-7-methyl-2,3-dihydro-4H-pyrazolo[4,3-d][1,2,3]triazin-4-one typically involves the cyclization of suitable precursors under controlled conditions. A common synthetic route includes:
For industrial-scale production, similar synthetic methods are employed but optimized for higher yield and purity. Techniques such as continuous flow reactors may be utilized to enhance efficiency .
The molecular structure of 3-amino-7-methyl-2,3-dihydro-4H-pyrazolo[4,3-d][1,2,3]triazin-4-one can be represented with the following structural data:
| Property | Data |
|---|---|
| Molecular Formula | |
| Molecular Weight | 166.14 g/mol |
| IUPAC Name | 3-amino-7-methyl-6H-pyrazolo[4,3-d]triazin-4-one |
| InChI | InChI=1S/C5H6N6O/c1-2-3-4(8-7-2)5(12)11(6)10-9-3/h6H2,1H3,(H,7,8) |
| InChI Key | FLMVWVXGHKDXEI-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C2C(=NN1)C(=O)N(N=N2)N |
The structure features a pyrazole ring fused to a triazine ring with an amino group and a methyl group contributing to its reactivity and biological activity .
The compound can undergo several chemical reactions:
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Oxidation | Hydrogen peroxide | Acidic medium |
| Reduction | Sodium borohydride | Methanol |
| Substitution | Alkyl halides | Base (e.g., potassium carbonate) |
The mechanism of action for 3-amino-7-methyl-2,3-dihydro-4H-pyrazolo[4,3-d][1,2,3]triazin-4-one involves its interaction with specific molecular targets:
The physical properties of this compound include:
| Property | Value |
|---|---|
| Appearance | Crystalline solid |
| Solubility | Soluble in polar solvents |
| Melting Point | Not specified |
The chemical properties include stability under normal conditions but may react under specific conditions (e.g., strong oxidizing agents).
3-Amino-7-methyl-2,3-dihydro-4H-pyrazolo[4,3-d][1,2,3]triazin-4-one has several applications in scientific research:
CAS No.: 43100-65-8
CAS No.: 12141-45-6
CAS No.: 32797-12-9
CAS No.: 1239908-48-5
CAS No.: 108890-18-2
CAS No.: